

Discovery and history of 2-Fluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-3-formylbenzonitrile

Cat. No.: B1465200

[Get Quote](#)

An In-Depth Technical Guide to **2-Fluoro-3-formylbenzonitrile**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-3-formylbenzonitrile** (CAS No. 1261823-31-7), a fluorinated aromatic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While a singular "discovery" event for this molecule is not prominently documented, its history is intrinsically linked to the advancement of synthetic methodologies and the strategic use of fluorinated building blocks in modern chemistry. This document details its physicochemical properties, explores a key synthetic route with mechanistic insights, and discusses its applications as a versatile intermediate. The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in organic synthesis and pharmaceutical development.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The story of benzonitrile derivatives begins with Hermann Fehling's first report of benzonitrile in 1844, which he produced from the thermal dehydration of ammonium benzoate and subsequently named, giving rise to the "nitrile" classification for an entire group of organic

compounds.^{[1][2]} For nearly a century, benzonitriles were explored for various applications, but their role in the life sciences has expanded dramatically in recent decades.^{[3][4]}

A pivotal evolution in medicinal chemistry has been the strategic incorporation of fluorine into drug candidates.^[5] The unique properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^[6] This has made fluorinated synthons, or building blocks, indispensable tools in drug discovery.^{[5][6]}

Within this context, **2-Fluoro-3-formylbenzonitrile** has emerged as a valuable, trifunctional building block. Its structure combines:

- A nitrile group, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.
- A formyl (aldehyde) group, a versatile handle for forming carbon-carbon bonds (e.g., Wittig, aldol reactions) or reductive amination.
- A fluoro substituent, which modulates the electronic properties of the aromatic ring and can serve as a metabolic blocking point or enhance binding interactions.

This guide delves into the technical details of this important intermediate, focusing on its synthesis and potential for creating diverse and complex molecules.

Physicochemical Properties and Characterization

The fundamental properties of **2-Fluoro-3-formylbenzonitrile** are summarized below. Accurate characterization is the bedrock of reproducible synthesis and application.

Property	Value	Source
CAS Number	1261823-31-7	[7] [8] [9]
Molecular Formula	C ₈ H ₄ FNO	[7] [10]
Molecular Weight	149.12 g/mol	[7]
IUPAC Name	2-fluoro-3-formylbenzonitrile	[9]
Synonym(s)	3-cyano-2-fluorobenzaldehyde	[7]
Topological Polar Surface Area	40.86 Å ²	[7]
XLogP3 (Predicted)	1.5	[7]
SMILES	O=CC1=C(F)C(=CC=C1)C#N	[7] [10]
InChIKey	VMYGFQMBUCLOCJ- UHFFFAOYSA-N	[10]

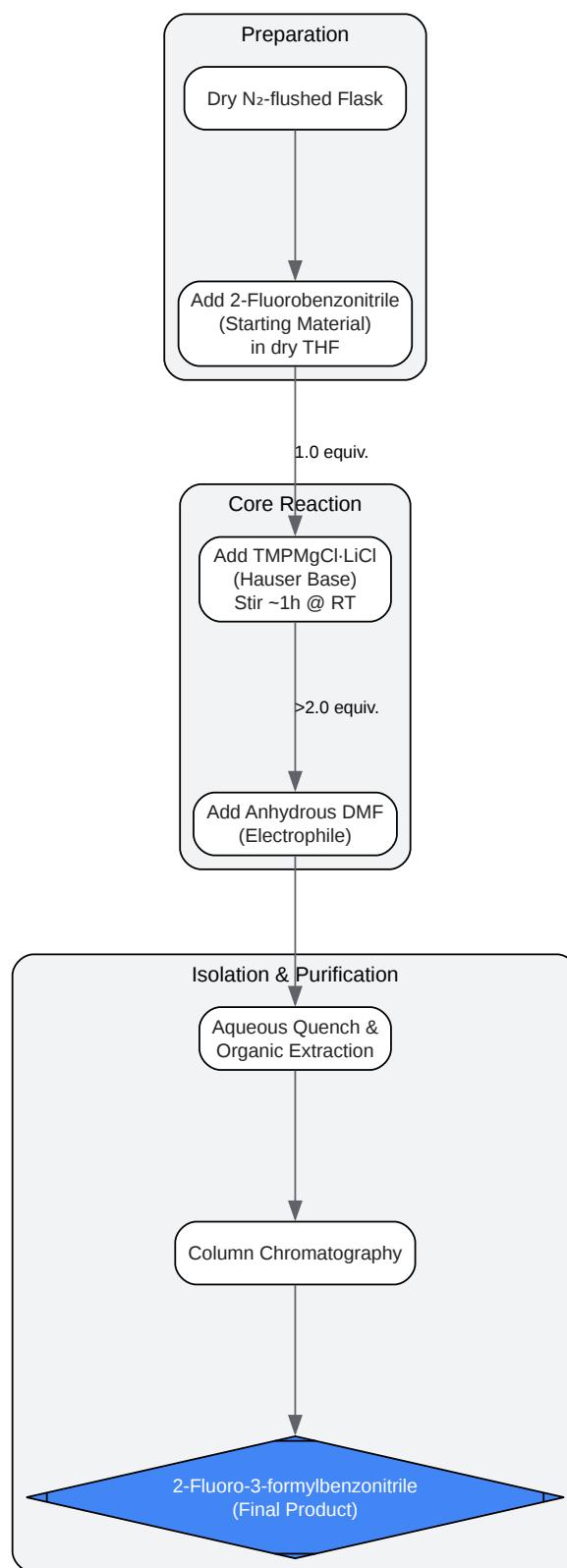
Spectroscopic and safety documentation, including NMR, HPLC, and LC-MS data, is often available from commercial suppliers to confirm identity and purity.[\[8\]](#)

Synthesis and Mechanistic Insights

The synthesis of polysubstituted aromatic rings requires precise control over regioselectivity. For **2-Fluoro-3-formylbenzonitrile**, a modern and effective approach involves a directed ortho metalation (DoM) strategy.

Directed ortho Metalation (DoM) of 2-Fluorobenzonitrile

This method leverages the existing substituents on the aromatic ring to direct deprotonation to a specific adjacent position, which is then trapped by an electrophile. In this case, the fluorine atom and, to a lesser extent, the nitrile group cooperatively direct the metalation to the C3 position.

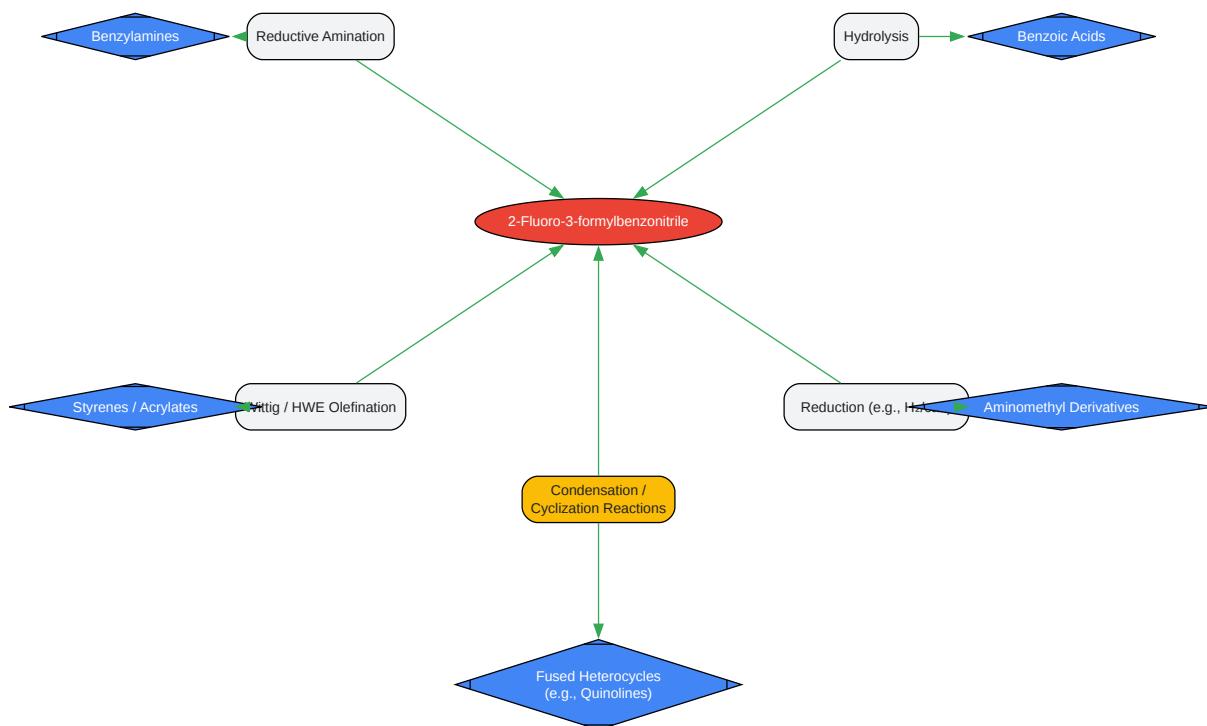

A reported synthesis utilizes a Hauser base (a magnesium-lithium amide) to achieve efficient metalation, followed by formylation using N,N-dimethylformamide (DMF).[\[9\]](#)

- Step 1: Preparation of the Reaction Assembly: A dry round-bottom flask is flushed with an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen. Anhydrous tetrahydrofuran (THF) is added as the solvent.
- Step 2: Introduction of Starting Material: 2-Fluorobenzonitrile (1.0 equivalent) is added to the reaction flask.
- Step 3: Metalation: A solution of $\text{TMPPMgCl}\cdot\text{LiCl}$ (1.0-1.3 equivalents) is added dropwise to the flask at room temperature. The mixture is stirred for approximately 1 hour to ensure complete formation of the magnesiated intermediate. The use of $\text{TMPPMgCl}\cdot\text{LiCl}$ is crucial as it provides a highly reactive, yet soluble and thermally stable, base that minimizes side reactions.
- Step 4: Formylation (Electrophilic Quench): The reaction is quenched by the addition of anhydrous N,N-dimethylformamide (DMF) (≥ 2.0 equivalents). DMF serves as a formyl anion equivalent.
- Step 5: Workup and Purification: The reaction is worked up through standard aqueous quench and extraction procedures. The final product is purified via column chromatography (e.g., Hexanes/Ethyl Acetate) to yield **2-Fluoro-3-formylbenzonitrile** as a solid.[9]

The choice of $\text{TMPPMgCl}\cdot\text{LiCl}$ is deliberate; it is a superior base for this transformation compared to traditional organolithium reagents (like $n\text{-BuLi}$), which can be too reactive and may lead to nucleophilic attack on the nitrile group. The lithium chloride salt breaks up magnesium amide aggregates, increasing the effective basicity and solubility.

The mechanism proceeds in two key stages:

- Directed Metalation: The TMPPMgCl base selectively abstracts the most acidic proton on the 2-fluorobenzonitrile ring, which is the one at the C3 position, ortho to the strongly electron-withdrawing fluorine atom. This forms a stable arylmagnesium intermediate.
- Nucleophilic Attack: The newly formed organometallic species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. This results in a tetrahedral intermediate which, upon aqueous workup, collapses to release dimethylamine and the desired aldehyde product.


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Fluoro-3-formylbenzonitrile**.

Applications in Research and Drug Development

2-Fluoro-3-formylbenzonitrile is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical modifications. This makes it an ideal scaffold for building molecular libraries for drug screening or for the targeted synthesis of complex active pharmaceutical ingredients (APIs).

The strategic placement of the functional groups allows for the synthesis of a variety of heterocyclic systems and complex aromatic derivatives. For instance, its isomer, 2-fluoro-5-formylbenzonitrile, is a known intermediate in the synthesis of the PARP inhibitor Olaparib, highlighting the importance of this structural motif in oncology drug development.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of the core molecule.

Conclusion

2-Fluoro-3-formylbenzonitrile stands as a testament to the progress in modern organic synthesis. While it lacks a singular, celebrated moment of discovery, its history is written in the development of sophisticated chemical methods like directed ortho metalation. For researchers and drug developers, it represents a highly valuable and versatile building block, offering multiple points for chemical elaboration. Its strategic combination of a nitrile, a formyl group, and a fluorine atom on an aromatic scaffold provides a powerful platform for the efficient construction of novel and complex molecules with potential applications across the pharmaceutical and material science landscapes. Understanding its synthesis and reactivity is key to unlocking its full potential in future innovations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzonitrile - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. IL231382A - History of benzonitrile, their preparation and medications containing them - Google Patents [patents.google.com]
- 4. nbino.com [nbino.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. nbino.com [nbino.com]
- 7. chemscene.com [chemscene.com]
- 8. 1261823-31-7|2-Fluoro-3-formylbenzonitrile|BLD Pharm [bldpharm.com]
- 9. teses.usp.br [teses.usp.br]
- 10. PubChemLite - 2-fluoro-3-formylbenzonitrile (C8H4FNO) [pubchemlite.lcsb.uni.lu]
- 11. 2-FLUORO-5-FORMYL BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 12. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Discovery and history of 2-Fluoro-3-formylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1465200#discovery-and-history-of-2-fluoro-3-formylbenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com